molecular formula C28H34ClNO2 B13787995 3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride CAS No. 63916-75-6

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride

Cat. No.: B13787995
CAS No.: 63916-75-6
M. Wt: 452.0 g/mol
InChI Key: MNEFHXBPYCMINU-UHFFFAOYSA-N
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Description

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride is a synthetic organic compound with the molecular formula C28H33NO2·HCl. It is known for its complex structure, which includes a benzoate ester, a dimethylamino group, and two phenyl rings. This compound is primarily used in industrial applications and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride involves multiple steps, starting with the preparation of the benzoate ester. The key steps include:

    Esterification: Benzoic acid is reacted with an alcohol in the presence of an acid catalyst to form the benzoate ester.

    Amination: The ester is then subjected to amination using dimethylamine under controlled conditions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amination processes, followed by purification steps such as recrystallization and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyloxy-2-methyl-3,3-diphenylhexyl-dimethylazanium chloride
  • Benzoic acid, 6-dimethylamino-4,4-diphenyl-5-methyl-3-hexyl ester, hydrochloride

Uniqueness

3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride is unique due to its specific structural features, such as the combination of a benzoate ester and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

63916-75-6

Molecular Formula

C28H34ClNO2

Molecular Weight

452.0 g/mol

IUPAC Name

(4-benzoyloxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium;chloride

InChI

InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(22(2)21-29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H

InChI Key

MNEFHXBPYCMINU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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